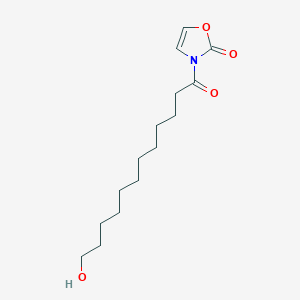
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a hydroxyl group on the dodecanoyl chain and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 12-hydroxydodecanoic acid with an appropriate oxazolone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridinium p-toluenesulfonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxazolone ring can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 12-ketododecanoic acid or 12-carboxydodecanoic acid.
Reduction: Formation of 3-(12-aminododecanoyl)-1,3-oxazol-2(3H)-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxazolone ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxydodecanoic acid: A precursor in the synthesis of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one.
Dodecanoic acid: A structurally similar compound lacking the hydroxyl group and oxazolone ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an oxazolone ring, which confer distinct chemical and biological properties
Properties
CAS No. |
89332-61-6 |
|---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
3-(12-hydroxydodecanoyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C15H25NO4/c17-12-9-7-5-3-1-2-4-6-8-10-14(18)16-11-13-20-15(16)19/h11,13,17H,1-10,12H2 |
InChI Key |
CDVPCRKJNAZQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=O)N1C(=O)CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















